molecular formula C23H26N4O3 B2947893 N-(1-(2-(cyclopentylamino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide CAS No. 1251674-48-2

N-(1-(2-(cyclopentylamino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

Cat. No. B2947893
CAS RN: 1251674-48-2
M. Wt: 406.486
InChI Key: UFDBWUGTSHIXKT-UHFFFAOYSA-N
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Description

This compound is a type of amide, which is an organic compound that includes the functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom (N). The specific compound you mentioned has additional functional groups attached, including a cyclopentylamino group and a phenyl group .


Chemical Reactions Analysis

Amides, in general, can participate in a variety of chemical reactions. For example, they can undergo hydrolysis in the presence of an acid or a base to form a carboxylic acid and an amine or ammonia .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For amides in general, they are often solid at room temperature, and they have high melting and boiling points due to the presence of polar bonds .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. In general, handling of chemical substances should always be done using appropriate safety measures .

Future Directions

The future directions for research into this compound would depend on its potential applications, which could range from medicinal chemistry to materials science .

properties

IUPAC Name

N-[1-[2-(cyclopentylamino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-2-21(28)25-17-12-13-20-19(14-17)23(30)27(18-10-4-3-5-11-18)26(20)15-22(29)24-16-8-6-7-9-16/h3-5,10-14,16H,2,6-9,15H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDBWUGTSHIXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-(cyclopentylamino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

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